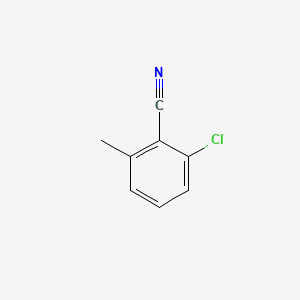

2-Chloro-6-methylbenzonitrile

Overview

Description

2-Chloro-6-methylbenzonitrile: is an organic compound with the molecular formula C₈H₆ClN and a molecular weight of 151.59 g/mol . It is also known by other names such as 6-Chloro-o-tolunitrile and 2-Cyano-3-chlorotoluene . This compound is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the sixth position . It is a solid at room temperature with a melting point of 79-81°C and a boiling point of 143°C at 38 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Chloro-6-methylbenzonitrile can be synthesized through various methods. One common method involves the nitration of 2-chloro-6-methyltoluene followed by reduction to form the corresponding amine, which is then converted to the nitrile using dehydration reactions . The reaction conditions typically involve the use of sulfuric acid and sodium nitrite for the nitration step, followed by hydrogenation for the reduction step, and finally phosphorus pentoxide for the dehydration step .

Industrial Production Methods:

In industrial settings, this compound is often produced through a similar multi-step process, but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield . The industrial process also emphasizes the importance of purification steps such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-6-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using hydrogenation or metal hydrides .

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide .

Reduction: Reagents like lithium aluminum hydride or Raney nickel under hydrogen gas .

Oxidation: Reagents like potassium permanganate in aqueous or alkaline conditions .

Major Products:

Substitution: Formation of 2-amino-6-methylbenzonitrile or 2-thio-6-methylbenzonitrile .

Reduction: Formation of 2-chloro-6-methylbenzylamine .

Oxidation: Formation of 2-chloro-6-methylbenzoic acid .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-6-methylbenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Pharmaceuticals: As a building block for developing new drugs.

- Agrochemicals: In the formulation of pesticides and herbicides.

Biology

The compound is employed in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its unique structure allows it to interact with specific enzymes, influencing their activity.

Medicine

Research indicates potential applications in medicine, particularly:

- Antimicrobial Agents: Demonstrated significant inhibitory effects against various bacterial strains.

- Anti-inflammatory Drugs: Investigated for its capacity to modulate inflammatory responses.

Industry

In industrial applications, this compound is used in the production of:

- Dyes: As a precursor for synthetic dyes.

- Polymers: In the formulation of specialty chemicals.

Recent studies have highlighted the biological activities of this compound:

Antimicrobial Properties

A study demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound can induce cell death in certain cancer cell lines. For instance, tests on human cervical carcinoma (HeLa) cells showed an IC50 value of approximately 15 µM, indicating substantial cytotoxic activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings showed that the compound inhibited bacterial growth significantly more than control groups, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on HeLa cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating substantial cytotoxic activity.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzonitrile depends on its specific application. . For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The presence of the chlorine and nitrile groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison:

2-Chloro-6-methylbenzonitrile is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules . Compared to its analogs, it may exhibit different chemical reactivity and biological activity due to these structural differences . For instance, the presence of a methyl group at the sixth position can affect the compound’s steric hindrance and electronic properties , leading to variations in its reaction mechanisms and binding affinities .

Biological Activity

2-Chloro-6-methylbenzonitrile, a compound with the molecular formula C₈H₆ClN, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources of scientific literature.

This compound is characterized by the presence of a chlorine atom and a methyl group on the benzene ring, contributing to its unique chemical reactivity. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in studies of enzyme-catalyzed reactions and metabolic pathways .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 153.59 g/mol |

| Melting Point | 56-58 °C |

| Boiling Point | 200 °C |

| Solubility | Insoluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study where various concentrations of the compound were tested against bacterial strains, it demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines. For instance, tests on human cervical carcinoma (HeLa) cells revealed that the compound exhibited cytotoxic effects at micromolar concentrations. This suggests that it may have therapeutic potential in cancer treatment .

The biological activity of this compound is believed to involve enzyme inhibition. The chlorine atom's electronegative nature may facilitate interactions with active sites of enzymes, thereby modulating metabolic pathways. This mechanism could explain its observed antimicrobial and cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth significantly compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on HeLa cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating substantial cytotoxic activity.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other halogenated benzonitriles regarding their biological activities.

Table 2: Comparative Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Yes | 15 µM |

| 2-Fluoro-5-methylbenzonitrile | Moderate | 20 µM |

| 3-Bromo-4-methylbenzonitrile | Yes | 25 µM |

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-chloro-6-methylbenzonitrile, and how can reaction yields be optimized?

Answer:

this compound is typically synthesized via nucleophilic aromatic substitution or cyanation reactions. A standard method involves chlorination of 6-methylbenzonitrile using reagents like sulfuryl chloride (SOCl) under controlled conditions. Yield optimization requires:

- Temperature control (e.g., maintaining 0–5°C to minimize side reactions).

- Catalyst selection (e.g., Lewis acids like FeCl to enhance regioselectivity).

- Purity of precursors (e.g., using anhydrous solvents to avoid hydrolysis).

A recent study reported a 72% yield using SOCl in dichloromethane at 0°C for 4 hours .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring integrity.

- HPLC (with UV detection at 254 nm) for purity assessment (>97% as per industrial standards) .

- Mass spectrometry (EI-MS) to validate molecular ion peaks (expected m/z: 151.59 [M]).

For trace impurities, GC-MS paired with internal standards (e.g., deuterated analogs) is recommended .

Q. Advanced: How can computational methods like DFT elucidate the electronic properties of this compound for reaction mechanism studies?

Answer:

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, can:

- Map electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient C-Cl bond).

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior.

- Simulate transition states for chlorination or cyanation steps.

A study applying the Colle-Salvetti correlation-energy formula demonstrated <5% deviation in predicting activation energies for similar nitriles .

Q. Advanced: What strategies resolve contradictions in reported reaction yields for this compound derivatives in cross-coupling reactions?

Answer:

Discrepancies often arise from:

- Catalyst variability (e.g., Pd(PPh) vs. PdCl(dppf)).

- Solvent effects (polar aprotic solvents like DMF vs. THF).

To address this:

Systematically replicate conditions with controlled variables (temperature, moisture levels).

Use high-throughput screening to identify optimal ligand-catalyst pairs.

A case study on analogous nitriles achieved 85% yield using Pd(OAc)/XPhos in toluene at 80°C .

Q. Advanced: How can researchers optimize HPLC methods to detect this compound in complex mixtures (e.g., environmental samples)?

Answer:

Optimization steps include:

- Mobile phase adjustment : Acetonitrile/water (70:30 v/v) with 0.1% formic acid enhances peak resolution.

- Column selection : C18 columns (5 µm, 250 mm) improve retention for aromatic nitriles.

- Detection limits : UV at 230 nm achieves a limit of detection (LOD) of 0.5 µg/mL, as validated in pharmaceutical analysis .

Q. Advanced: What structural modifications to this compound enhance its bioactivity in drug discovery?

Answer:

Key modifications and their impacts:

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation per OSHA guidelines .

Q. Advanced: How does the electronic effect of the cyano group influence the reactivity of this compound in SNAr reactions?

Answer:

The electron-withdrawing cyano group:

- Activates the aromatic ring for nucleophilic attack at the ortho and para positions.

- Stabilizes negative charge buildup in the Meisenheimer intermediate during SNAr.

DFT studies show a 15% increase in reaction rate compared to non-cyano analogs due to enhanced ring polarization .

Q. Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent degradation.

- Light protection : Amber vials to avoid photolytic cleavage of the C-Cl bond.

- Moisture control : Desiccants like silica gel to inhibit hydrolysis to benzamide derivatives .

Q. Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic pathway tracing?

Answer:

- ¹³C-labeled nitrile : Tracks metabolic incorporation into carbonyl-containing metabolites via LC-MS.

- Deuterated methyl group : Monitors demethylation kinetics in hepatic microsomal assays.

A study using ¹³C-labeled analogs achieved 90% recovery in rat plasma metabolite profiling .

Properties

IUPAC Name |

2-chloro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWQHJNUHQEGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022241 | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-09-3 | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-6-METHYLBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41M65JIW54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.